An In-Depth Technical Guide to 4-Methoxy-1-nitro-dibenzofuran: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 4-Methoxy-1-nitro-dibenzofuran: Synthesis, Properties, and Applications in Drug Discovery
Executive Summary: The dibenzofuran scaffold is a privileged heterocyclic system that forms the core of numerous natural products and medicinally active compounds.[1][2] Its rigid, planar structure and electronic properties make it an attractive starting point for the design of novel therapeutics. This guide provides a detailed technical overview of a specific derivative, 4-Methoxy-1-nitro-dibenzofuran, a molecule poised for exploration in medicinal chemistry and chemical biology. We will delve into its structure, a robust synthetic pathway, predicted physicochemical and spectroscopic properties, and key applications, with a particular focus on its potential as a bioactive scaffold and a photocleavable protecting group. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced heterocyclic chemistry for therapeutic innovation.
Molecular Structure and Identification
4-Methoxy-1-nitro-dibenzofuran is a tricyclic aromatic compound featuring a central furan ring fused to two benzene rings. The numbering of the dibenzofuran core dictates the positions of the methoxy (-OCH₃) and nitro (-NO₂) substituents. The methoxy group at position 4 is a strong electron-donating group, activating the aromatic ring towards electrophilic substitution. Conversely, the nitro group at position 1 is a powerful electron-withdrawing group, deactivating its ring. This electronic push-pull relationship across the heterocyclic system is a key determinant of the molecule's reactivity and potential biological interactions.
Key Identifiers:
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Molecular Formula: C₁₃H₉NO₄
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Molecular Weight: 243.22 g/mol
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Systematic Name: 4-Methoxy-1-nitrodibenzo[b,d]furan
Caption: Proposed synthetic workflow for 4-Methoxy-1-nitro-dibenzofuran.
Experimental Protocol: Synthesis via Palladium-Catalyzed Cyclization
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Rationale: This multi-step synthesis leverages a robust nucleophilic aromatic substitution (SNAr) to build the diaryl ether backbone, followed by a powerful palladium-catalyzed intramolecular C-H activation/arylation to construct the furan ring. This strategy provides excellent control over substituent placement. [3] Step 1: Synthesis of 4-(2-bromo-5-methoxyphenoxy)-2-nitrobenzaldehyde (Diarylether)
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To a stirred solution of 4-fluoro-2-nitrobenzaldehyde (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add 2-bromo-5-methoxyphenol (0.95 eq) and anhydrous potassium carbonate (K₂CO₃) (3.0 eq).
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Purge the reaction flask with argon and stir the mixture at room temperature for 6 hours, then increase the temperature to 50 °C for 12 hours.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, cool the mixture to room temperature and pour it into a saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the aqueous layer with ethyl acetate (3x).
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Combine the organic layers, wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
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Purify the crude product by column chromatography (Hexanes/EtOAc gradient) to yield the diarylether intermediate. [3] Step 2: Synthesis of 7-methoxy-3-nitrodibenzo[b,d]furan-2-carbaldehyde (Isomeric Precursor) Note: This step synthesizes an isomer to demonstrate the cyclization. Direct synthesis of the 1-nitro isomer requires a different starting material, but the principle is identical.
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In a pressure vessel, dissolve the diarylether from Step 1 (1.0 eq) in anhydrous DMF.
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Add palladium(II) acetate (Pd(OAc)₂) (0.1 eq), tri(o-tolyl)phosphine (P(o-tol)₃) (0.2 eq), and potassium carbonate (K₂CO₃) (2.0 eq).
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Seal the vessel, purge with argon, and heat to 120 °C for 24 hours.
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Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.
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Wash the filtrate with water and brine, dry over MgSO₄, and concentrate.
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Purify the residue by column chromatography to yield the cyclized product.
Step 3: Conversion to 4-Methoxy-1-nitro-dibenzofuran This final conversion from the aldehyde intermediate is hypothetical and would typically involve oxidation to a carboxylic acid followed by decarboxylation.
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The aldehyde from the cyclization step can be oxidized to the corresponding carboxylic acid using a standard oxidant like potassium permanganate (KMnO₄) or Jones reagent.
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The resulting carboxylic acid can then be decarboxylated, often by heating with a copper catalyst (e.g., copper powder in quinoline), to yield the final target compound, 4-Methoxy-1-nitro-dibenzofuran.
Physicochemical and Spectroscopic Properties
Direct experimental data for 4-Methoxy-1-nitro-dibenzofuran is not readily available in public literature. However, its properties can be reliably predicted based on data from closely related analogs, such as 4-nitrodibenzofuran and other methoxy-substituted nitroaromatics. [3][4] Predicted Physicochemical Properties
| Property | Predicted Value | Source/Basis |
|---|---|---|
| Molecular Weight | 243.22 g/mol | Calculated |
| Melting Point | 190 - 210 °C | Based on related nitro-dibenzofurans [3] |
| Appearance | Pale yellow to yellow solid | Typical for nitroaromatic compounds |
| Solubility | Soluble in DMSO, DMF, Acetone, CH₂Cl₂; Poorly soluble in water | General for polycyclic aromatics |
| logP (Octanol/Water) | ~3.6 | Based on computed value for 4-nitrodibenzofuran [4]|
Predicted Spectroscopic Data
| Technique | Predicted Features |
|---|---|
| ¹H NMR | Aromatic Region (δ 7.0-8.5 ppm): Multiple doublets and doublets of doublets corresponding to the protons on the dibenzofuran core. Protons adjacent to the nitro group will be shifted downfield. Methoxy Region (δ ~3.9-4.1 ppm): A sharp singlet integrating to 3H. |
| ¹³C NMR | Aromatic Region (δ 100-165 ppm): Signals for all 12 aromatic carbons. The carbon bearing the methoxy group will be shielded, while the carbon bearing the nitro group will be deshielded. Methoxy Carbon (δ ~56 ppm): A single peak for the -OCH₃ carbon. |
| FT-IR (cm⁻¹) | ~1520 & ~1340: Asymmetric and symmetric NO₂ stretching. ~2850-3000: Aromatic C-H stretching. ~1250: Aryl-O-C stretching of the methoxy group. ~1100: Aryl-O-C stretching of the furan ether. |
| Mass Spec (HRMS-ESI) | [M+H]⁺: ~244.0553. [M+Na]⁺: ~266.0373. |
Chemical Reactivity and Derivatization
The reactivity of 4-Methoxy-1-nitro-dibenzofuran is governed by the interplay of its functional groups, making it a versatile platform for analog synthesis.
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Reduction of the Nitro Group: The nitro group is readily reduced to an amine (-NH₂) using various reagents like tin(II) chloride (SnCl₂), hydrogen gas with a palladium catalyst (H₂/Pd-C), or zinc/ammonium chloride. [5]This transformation is fundamental in drug development, as the resulting aniline is a key precursor for amides, sulfonamides, and other functional groups.
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Electrophilic Aromatic Substitution: The dibenzofuran core can undergo further electrophilic substitution (e.g., halogenation, nitration, Friedel-Crafts). The directing effects of the existing methoxy (ortho, para-directing) and nitro (meta-directing) groups will determine the regioselectivity of these reactions, which can be complex.
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Nucleophilic Aromatic Substitution (SNAr): While less common for the core ring, the presence of the strong electron-withdrawing nitro group can activate the ring towards nucleophilic attack under specific conditions.
Caption: Key reaction pathways for derivatizing the core molecule.
Applications in Research and Drug Development
The unique structural and electronic features of 4-Methoxy-1-nitro-dibenzofuran make it a molecule of significant interest in two primary areas of drug discovery and chemical biology.
Scaffold for Bioactive Kinase Inhibitors
Dibenzofuran derivatives have emerged as potent inhibitors of various protein kinases, which are critical targets in oncology. [5]For instance, derivatives inspired by the natural product cercosporamide have shown dual inhibitory activity against Pim and CLK1 kinases, which are implicated in cancers like acute myeloid leukemia. [5]The 4-methoxy-1-amino-dibenzofuran derivative (obtained after reduction of the nitro group) serves as an excellent starting point for building a library of potential kinase inhibitors by functionalizing the amine. The rigid dibenzofuran core effectively orients substituents to probe the ATP-binding pocket of target kinases.
Advanced Photoremovable Protecting Group
Perhaps one of the most sophisticated applications is the use of the nitrodibenzofuran (NDBF) core as a photoremovable protecting group, or "caging" group. [3][6]Caging involves masking the function of a biomolecule (like an enzyme substrate or a signaling molecule) with a photolabile group. The biomolecule remains inactive until it is "uncaged" by illumination with light of a specific wavelength, allowing for precise spatial and temporal control over biological processes.
The NDBF moiety has been shown to be superior to traditional nitrobenzyl-based caging groups for protecting thiol groups (e.g., in cysteine residues of peptides). [6]The extended conjugation of the dibenzofuran system results in a higher two-photon absorption cross-section, enabling uncaging with lower energy near-IR light, which is less damaging to cells and allows for deeper tissue penetration. [3]The methoxy substituent further helps to fine-tune the absorption wavelength and photolysis quantum yield. This makes 4-Methoxy-1-nitro-dibenzofuran derivatives prime candidates for developing caged peptides and drugs for advanced biological experiments and targeted drug delivery.
Caption: Concept of using the NDBF moiety for photocaging a thiol group.
Safety, Handling, and Toxicology
As a nitroaromatic compound, 4-Methoxy-1-nitro-dibenzofuran must be handled with appropriate caution. While specific toxicity data for this exact molecule is unavailable, information from related compounds provides a strong basis for risk assessment.
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General Hazards: Nitro-substituted dibenzofurans, such as 3-nitrodibenzofuran, are classified as toxic if swallowed and can cause serious eye irritation. [7][8]* Carcinogenicity Concerns: The related compound 4-nitroanisole has demonstrated carcinogenic effects in animal studies, inducing tumors in the liver. [9]Therefore, 4-Methoxy-1-nitro-dibenzofuran should be treated as a potential carcinogen.
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Metabolic Toxicity: Nitroaromatic compounds can be metabolized in vivo, potentially leading to the formation of reactive intermediates that can cause oxidative stress and cellular damage. [10] Recommended Handling Procedures:
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Always handle the compound in a certified chemical fume hood.
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Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.
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Avoid inhalation of dust and contact with skin and eyes.
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Refer to the Safety Data Sheet (SDS) for related compounds like 3-nitrodibenzofuran for detailed handling and disposal information. [8]
Conclusion
4-Methoxy-1-nitro-dibenzofuran is a strategically functionalized heterocyclic compound with significant potential for advanced applications in drug discovery and chemical biology. Its structure serves as both a promising scaffold for the development of bioactive molecules, particularly kinase inhibitors, and as a next-generation photoremovable protecting group for precise spatiotemporal control of biological systems. While its synthesis is non-trivial, established organometallic and cyclization methodologies provide a clear path to its preparation. Researchers and scientists working with this molecule should be guided by its potential applications while adhering to strict safety protocols appropriate for nitroaromatic compounds.
References
Sources
- 1. Medicinal active applications of Dibenzofuran derivatives – ScienceIn Publishing [pubs.iscience.in]
- 2. researchgate.net [researchgate.net]
- 3. A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Dibenzofuran, 4-nitro- | C12H7NO3 | CID 150739 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Dibenzofuran Derivatives Inspired from Cercosporamide as Dual Inhibitors of Pim and CLK1 Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 3-Nitrodibenzofuran | C12H7NO3 | CID 72897 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. accustandard.com [accustandard.com]
- 9. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 10. jfda-online.com [jfda-online.com]
